molecular formula C48H72O14 B1140454 epi-Avermectin B1a CAS No. 106434-14-4

epi-Avermectin B1a

Cat. No.: B1140454
CAS No.: 106434-14-4
M. Wt: 873.1
Attention: For research use only. Not for human or veterinary use.
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Description

epi-Avermectin B1a: is a macrocyclic lactone compound produced by the soil bacterium Streptomyces avermitilis. It is part of the avermectin family, which are known for their potent anthelmintic and insecticidal properties. This compound is particularly effective against a wide range of parasites and pests, making it a valuable compound in both agricultural and medical fields .

Mechanism of Action

Target of Action

Epi-Avermectin B1a primarily targets glutamate-gated chloride channels . These channels play a crucial role in the transmission of signals in the nervous system of invertebrates .

Mode of Action

This compound interacts with its targets by binding to these chloride channels, causing an influx of chloride ions into the nerve cells . This influx leads to hyperpolarization of the nerve cell membranes, which inhibits the transmission of electrical impulses, thereby paralyzing the parasites .

Biochemical Pathways

The biosynthetic pathway of avermectins, including this compound, has been elucidated based on several experiments . These compounds are derived from polyketide and linked to a disaccharide of the methylated deoxysugar l-oleandrose . The biosynthesis involves various steps, including precursor-labeling studies, identification of intermediates produced by blocked mutants, and in vitro studies of enzymes involved in the avermectin biosynthesis .

Pharmacokinetics

Avermectins are generally administered through different routes such as topical, subcutaneous, and oral . Between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil .

Result of Action

The result of this compound’s action is the paralysis and eventual death of the parasites . It has been shown to have a strong insecticidal activity and a low level of side-effects on the host organism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, when administered to livestock, a significant portion of the drug reaches the soil through feces . This can lead to contamination of the soil and potential effects on non-target organisms, such as plants and soil invertebrates . Therefore, the prudent use of avermectins is recommended to reduce negative effects on the environment .

Biochemical Analysis

Biochemical Properties

Epi-Avermectin B1a interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and involves a variety of biochemical reactions . The total titer of avermectins by shake flask fermentation is highly correlated with the this compound titer .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of epi-Avermectin B1a involves complex biosynthetic pathways within Streptomyces avermitilis. Genetic engineering techniques have been employed to enhance the production of this compound. For instance, mutations in the aveC gene and overexpression of precursor supply genes have been shown to increase the yield of this compound .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using high-yielding strains of Streptomyces avermitilis. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for the quantitative determination of this compound .

Chemical Reactions Analysis

Types of Reactions: epi-Avermectin B1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed: The major products formed from the chemical reactions of this compound include its derivatives, which are used in various applications. For example, the oxidation of this compound can lead to the formation of more potent anthelmintic agents .

Scientific Research Applications

epi-Avermectin B1a has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a model compound for studying macrocyclic lactones and their chemical properties. It is also used in the synthesis of new derivatives with enhanced biological activities .

Biology: In biology, this compound is studied for its effects on various biological systems, particularly its interactions with parasites and pests. It is also used in research on microbial natural products and their biosynthesis .

Medicine: In medicine, this compound is used as an anthelmintic agent to treat parasitic infections. Its efficacy against a wide range of parasites makes it a valuable tool in both human and veterinary medicine .

Industry: In the agricultural industry, this compound is used as an insecticide to protect crops from pests. Its broad-spectrum activity and low toxicity to non-target organisms make it an environmentally friendly option .

Comparison with Similar Compounds

    Avermectin B1b: Another component of the avermectin family, similar in structure and function to epi-Avermectin B1a.

    Ivermectin: A derivative of avermectin, widely used as an anthelmintic and insecticide.

    Selamectin: Another derivative used in veterinary medicine for parasite control.

    Doramectin: Similar to ivermectin, used in livestock for parasite control.

    Eprinomectin: Used in veterinary medicine, particularly for dairy cattle.

Uniqueness: this compound is unique due to its high potency and broad-spectrum activity against a variety of parasites and pests. Its ability to bind specifically to glutamate-gated chloride channels in invertebrates, while having minimal effects on mammals, makes it a highly effective and safe option for both agricultural and medical applications .

Properties

IUPAC Name

(1'S,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,30-,31-,33+,34-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZXIRBKKLTSOM-PKFJMREDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

873.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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